molecular formula C2H2ClF2I B3052836 1-Chloro-1,1-difluoro-2-iodoethane CAS No. 463-99-0

1-Chloro-1,1-difluoro-2-iodoethane

Cat. No.: B3052836
CAS No.: 463-99-0
M. Wt: 226.39 g/mol
InChI Key: RHJXZZUNOTUJJW-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-2-iodoethane is an organofluorine compound with the molecular formula C2H2ClF2I. This compound is part of the haloalkane family, characterized by the presence of halogen atoms (chlorine, fluorine, and iodine) attached to an ethane backbone. It is a colorless liquid under standard conditions and is known for its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is used to prepare fluorine monomers and pharmaceutical intermediates , suggesting that its targets could be involved in these processes.

Biochemical Pathways

Given its use in the synthesis of fluorine monomers and pharmaceutical intermediates , it may be involved in various biochemical reactions, including halogenation and substitution reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-2-iodoethane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its boiling point is 92.3 °C , indicating that it would be a gas at temperatures above this point, which could influence its mode of action and stability.

Preparation Methods

The synthesis of 1-Chloro-1,1-difluoro-2-iodoethane typically involves the halogenation of ethane derivatives. One common method includes the reaction of 1,1-difluoroethane with iodine monochloride (ICl) under controlled conditions. The reaction proceeds as follows:

CH3CF2H+IClCH2ClF2I+HCl\text{CH}_3\text{CF}_2\text{H} + \text{ICl} \rightarrow \text{CH}_2\text{ClF}_2\text{I} + \text{HCl} CH3​CF2​H+ICl→CH2​ClF2​I+HCl

Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1,1-difluoro-2-iodoethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 1,1-difluoro-2-iodoethanol.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form 1,1-difluoro-2-iodoethane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids or ketones.

Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-Chloro-1,1-difluoro-2-iodoethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential use in radiolabeling, where the iodine atom can be replaced with radioactive isotopes for tracing biological pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Comparison with Similar Compounds

1-Chloro-1,1-difluoro-2-iodoethane can be compared with other similar compounds such as:

    1-Chloro-1,1-difluoroethane: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.

    1,1-Difluoro-2-iodoethane: Similar in structure but without the chlorine atom, affecting its reactivity and applications.

    1-Chloro-2,2-difluoroethane: The position of the halogen atoms differs, leading to variations in chemical behavior and reactivity.

The uniqueness of this compound lies in its combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

1-chloro-1,1-difluoro-2-iodoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJXZZUNOTUJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452190
Record name Ethane, 1-chloro-1,1-difluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-99-0
Record name Ethane, 1-chloro-1,1-difluoro-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1,1-difluoro-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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